molecular formula C38H32N2O9 B1251284 Glycobismine G CAS No. 740811-81-8

Glycobismine G

Cat. No. B1251284
M. Wt: 660.7 g/mol
InChI Key: YSTMDXZQPAOBAY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Glycobismine G is a natural product found in Glycosmis parviflora and Glycosmis citrifolia with data available.

Scientific Research Applications

  • Cancer Therapy :

    • Glycobismine G's involvement in glutamine metabolism and its potential role in cancer therapy are noteworthy. Altman, Stine, and Dang (2016) discussed how oncogenic alterations in metabolism, including pathways involved in glycolysis or glutaminolysis (potentially affected by Glycobismine G), could be exploited for therapeutic purposes in cancer treatment (Altman, Stine, & Dang, 2016).
  • Glycobiology in Reproductive Processes :

    • Gallo and Costantini (2012) highlighted the role of glycobiology, which includes compounds like Glycobismine G, in the reproductive processes of marine animals. They emphasized its importance in gametogenesis, fertilization, and embryo development, indicating potential applications in marine biology and reproductive health (Gallo & Costantini, 2012).
  • Glycoconjugate Synthesis :

    • The synthesis and medical applications of oligosaccharides, including the role of Glycobismine G in the synthesis of glycoconjugates, were discussed by Seeberger and Werz (2007). This research is pivotal for the development of carbohydrate-based diagnostics, vaccines, and therapeutics (Seeberger & Werz, 2007).
  • Bioinformatics for Glycomics :

    • Lieth et al. (2004) reviewed the status of databases and bioinformatics tools for glycomics, which is relevant for understanding the role of Glycobismine G in various biological systems. This research emphasizes the challenges and advancements in the field of glycomics (Lieth et al., 2004).
  • Glycomics Technology Applications :

    • Vanderschaeghe et al. (2010) discussed the evolution of glycan profiling tools and their applications in glycomics research. This is relevant for understanding the role of Glycobismine G in various biological processes, especially in diseases such as cancer (Vanderschaeghe et al., 2010).

properties

CAS RN

740811-81-8

Product Name

Glycobismine G

Molecular Formula

C38H32N2O9

Molecular Weight

660.7 g/mol

IUPAC Name

11-[(6,11-dihydroxy-3,12-dimethyl-7-oxopyrano[2,3-c]acridin-3-yl)methoxy]-6,10-dihydroxy-3,3,12-trimethylpyrano[2,3-c]acridin-7-one

InChI

InChI=1S/C38H32N2O9/c1-37(2)13-11-18-26(48-37)15-24(43)29-32(18)40(5)33-21(35(29)46)9-10-23(42)36(33)47-17-38(3)14-12-19-27(49-38)16-25(44)28-31(19)39(4)30-20(34(28)45)7-6-8-22(30)41/h6-16,41-44H,17H2,1-5H3

InChI Key

YSTMDXZQPAOBAY-UHFFFAOYSA-N

SMILES

CC1(C=CC2=C(O1)C=C(C3=C2N(C4=C(C3=O)C=CC(=C4OCC5(C=CC6=C(O5)C=C(C7=C6N(C8=C(C7=O)C=CC=C8O)C)O)C)O)C)O)C

Canonical SMILES

CC1(C=CC2=C(O1)C=C(C3=C2N(C4=C(C3=O)C=CC(=C4OCC5(C=CC6=C(O5)C=C(C7=C6N(C8=C(C7=O)C=CC=C8O)C)O)C)O)C)O)C

synonyms

glycobismine G

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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